Hexyl isovalerate
Hexyl isovalerate
Hexyl 3-methylbutanoate, also known as hexyl isopentanoate or hexyl isovalerate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Hexyl 3-methylbutanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Hexyl 3-methylbutanoate has been primarily detected in urine. Within the cell, hexyl 3-methylbutanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Hexyl 3-methylbutanoate is a sweet, apple skin, and fruity tasting compound that can be found in safflower. This makes hexyl 3-methylbutanoate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
10032-13-0
VCID:
VC21206127
InChI:
InChI=1S/C11H22O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h10H,4-9H2,1-3H3
SMILES:
CCCCCCOC(=O)CC(C)C
Molecular Formula:
C11H22O2
Molecular Weight:
186.29 g/mol
Hexyl isovalerate
CAS No.: 10032-13-0
Cat. No.: VC21206127
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Hexyl 3-methylbutanoate, also known as hexyl isopentanoate or hexyl isovalerate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Hexyl 3-methylbutanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Hexyl 3-methylbutanoate has been primarily detected in urine. Within the cell, hexyl 3-methylbutanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Hexyl 3-methylbutanoate is a sweet, apple skin, and fruity tasting compound that can be found in safflower. This makes hexyl 3-methylbutanoate a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 10032-13-0 |
| Molecular Formula | C11H22O2 |
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | hexyl 3-methylbutanoate |
| Standard InChI | InChI=1S/C11H22O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h10H,4-9H2,1-3H3 |
| Standard InChI Key | RSDDTPVXLMVLQE-UHFFFAOYSA-N |
| SMILES | CCCCCCOC(=O)CC(C)C |
| Canonical SMILES | CCCCCCOC(=O)CC(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator